NoxA1ds

Overview

Description

NoxA1ds is a highly selective inhibitor of NADPH oxidase isoform 1 (NADPH oxidase 1). This compound is designed to block the interaction between NADPH oxidase 1 and its activator subunit, NADPH oxidase activator 1, which is necessary for the production of superoxide anions. This compound has shown efficacy in research related to hypertension, atherosclerosis, and neoplasia .

Mechanism of Action

Target of Action

NoxA1ds is a highly efficacious and selective inhibitor of Nox1 (NADPH oxidase isoform 1) . Nox1 is a reactive oxygen species (ROS)-generating enzyme that plays a crucial role in various biological processes, including host defense, hormone biosynthesis, oxygen sensing, and signal transduction .

Mode of Action

This compound works by establishing a critical interaction site for Nox1-NOXA1 binding required for enzyme activation . It blocks the interaction of Nox1 with NoxA1, which is necessary for superoxide anion production . This disruption of Nox1:NOXA1 association inhibits the assembly of the enzyme .

Biochemical Pathways

The inhibition of Nox1 by this compound affects several biochemical pathways. For instance, it has been shown to inhibit the MEF2B-Nox1-ROS pathway, which is upregulated under pathological stretch conditions . This pathway promotes a vascular smooth muscle cell (VSMC) phenotypic switch from a contractile to a synthetic phenotype .

Result of Action

The inhibition of Nox1 by this compound has several molecular and cellular effects. It reduces the production of reactive oxygen species (ROS), leading to a decrease in oxidative stress . This can lead to a reduction in inflammation and tissue damage . In the context of vascular health, this compound has been shown to rescue age-impaired blood flow and angiogenesis, and decrease vascular smooth muscle cell migration .

Action Environment

Environmental factors can influence the action of this compound. For example, pathological conditions such as hypertension can stimulate the upregulation of the MEF2B-Nox1-ROS pathway . In such conditions, the use of this compound can help inhibit this pathway and mitigate the associated effects .

Biochemical Analysis

Biochemical Properties

NoxA1ds plays a significant role in biochemical reactions by inhibiting Nox1, a major source of ROS in cells . It interacts with Nox1 and disrupts the association between Nox1 and NOXA1, thereby inhibiting enzyme assembly and the production of superoxide anion .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits Nox1-derived superoxide anion production in a reconstituted Nox1 cell-free system . In human colon cancer cells exclusively expressing Nox1, this compound significantly inhibits whole-cell-derived superoxide generation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to Nox1 and disruption of the Nox1-NOXA1 association, which is necessary for enzyme activation . This disruption inhibits the production of superoxide anion, a type of ROS .

Dosage Effects in Animal Models

It has been used in in vivo models and shown to be effective in superoxide inhibition and protection from neurovascular dysfunction .

Metabolic Pathways

This compound is involved in the metabolic pathways of Nox1, a member of the NADPH oxidase family . By inhibiting Nox1, it affects the production of ROS, which are key players in various metabolic processes .

Transport and Distribution

It has been shown to cross the plasma membrane in human colon cancer cells .

Subcellular Localization

Nox1, the target of this compound, has been found to be localized in specific subcellular regions: Nox1 in the plasma membrane and Nox4 in the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions

NoxA1ds is synthesized as a peptide inhibitor. The synthesis involves the preparation of a peptide sequence that mimics the docking site on NADPH oxidase 1 necessary for its interaction with NADPH oxidase activator 1. The peptide sequence is then modified to enhance its stability and efficacy .

Industrial Production Methods

The industrial production of this compound involves solid-phase peptide synthesis (SPPS), a method commonly used for the synthesis of peptides. This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The process includes deprotection and coupling steps, followed by purification to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

NoxA1ds primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its peptide nature .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as protected amino acids, coupling agents like N,N’-diisopropylcarbodiimide (DIC), and deprotecting agents like trifluoroacetic acid (TFA). The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .

Major Products Formed

The major product formed from the synthesis of this compound is the peptide itself, which is then purified to remove any side products or impurities. The final product is a highly pure peptide inhibitor .

Scientific Research Applications

NoxA1ds has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the role of NADPH oxidase 1 in various chemical processes.

Biology: Helps in understanding the biological functions of NADPH oxidase 1 and its role in cellular signaling and reactive oxygen species production.

Medicine: Investigated for its potential therapeutic applications in diseases such as hypertension, atherosclerosis, and cancer.

Industry: Utilized in the development of new drugs and therapeutic agents targeting NADPH oxidase 1 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NoxA1ds is unique in its high selectivity for NADPH oxidase 1, making it a valuable tool for studying the specific role of this enzyme in various biological and pathological processes. Its design as a peptide inhibitor allows for precise targeting and minimal off-target effects compared to small molecule inhibitors .

Biological Activity

NoxA1ds is a peptide inhibitor that specifically targets the interaction between NOXA1 and NADPH oxidase isoform 1 (Nox1). Its biological activity has been extensively studied, particularly in the context of oxidative stress-related diseases, including cancer and vascular disorders. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

This compound functions by mimicking a segment of the NOXA1 protein that is crucial for activating Nox1. By binding to Nox1, this compound displaces NOXA1, thereby inhibiting the enzymatic activity of Nox1. This inhibition leads to a reduction in reactive oxygen species (ROS) production, which is implicated in various pathological conditions.

- Binding Affinity : this compound has been shown to bind selectively to Nox1, as demonstrated through fluorescence resonance energy transfer (FRET) experiments. These studies indicated that this compound disrupts the NOXA1-Nox1 interaction effectively, leading to decreased superoxide production in various cell lines, including human colon cancer cells (HT-29) and HCT116 cells .

In Vitro Studies

Several studies have highlighted the efficacy of this compound in reducing ROS levels:

- Colon Carcinoma : In HT-29 cells, treatment with this compound significantly inhibited superoxide generation. The peptide was shown to penetrate the plasma membrane and exert its effects intracellularly .

- Endothelial Cells : In human pulmonary artery endothelial cells subjected to hypoxic conditions, this compound completely inhibited superoxide production and reduced cell migration, indicating its potential therapeutic role in vascular diseases .

In Vivo Studies

In vivo studies have also demonstrated the therapeutic potential of this compound:

- Neointimal Hyperplasia : Quesada et al. reported that this compound treatment suppressed neointimal hyperplasia following angioplasty in rodent models. This suggests that targeting Nox1 with this compound could be beneficial in preventing vascular remodeling after injury .

Case Studies

Case studies involving this compound have provided insights into its clinical relevance:

- Hypoxia-Induced ROS Production : A case study examined the role of this compound in hypoxia-induced ROS production in endothelial cells. The results indicated that this compound effectively mitigated oxidative stress and subsequent cellular damage, supporting its use as a therapeutic agent in hypoxia-related conditions .

- Vascular Smooth Muscle Cells : Another study explored the impact of this compound on the phenotypic transition of vascular smooth muscle cells from a contractile to a synthetic phenotype under mechanical stress. The peptide inhibited this transition, suggesting its role in maintaining vascular homeostasis .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Properties

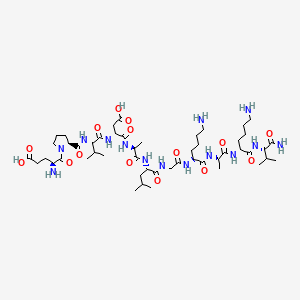

IUPAC Name |

(4S)-4-amino-5-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H88N14O15/c1-25(2)22-33(44(73)55-24-36(65)58-31(14-9-11-19-51)45(74)56-28(7)42(71)59-32(15-10-12-20-52)46(75)62-39(26(3)4)41(54)70)60-43(72)29(8)57-47(76)34(23-38(68)69)61-49(78)40(27(5)6)63-48(77)35-16-13-21-64(35)50(79)30(53)17-18-37(66)67/h25-35,39-40H,9-24,51-53H2,1-8H3,(H2,54,70)(H,55,73)(H,56,74)(H,57,76)(H,58,65)(H,59,71)(H,60,72)(H,61,78)(H,62,75)(H,63,77)(H,66,67)(H,68,69)/t28-,29-,30-,31-,32-,33-,34-,35-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBOJLLJKHKZGT-XTGVMIFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H88N14O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1125.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.